2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Overview
Description
“2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is a chemical compound. It is a derivative of pyrazole, which is an organic compound with two methyl substituents . The molecular formula of this compound is C10H16ClN3O, and its molecular weight is 229.71 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains two methyl groups attached to the pyrazole ring, an acetamide group, and a chlorine atom .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks and pathways. The compound’s molecular weight and formula, C10H16ClN3O , make it suitable for proteomics research .
Drug Synthesis
The imidazole ring, which is part of this compound’s structure, is a crucial component in the synthesis of various drugs. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound could be a key intermediate in the development of new medications with these therapeutic effects .
Analytical Chemistry
In analytical chemistry, this compound could serve as a reagent or a standard in various chemical analyses. Its predictable melting and boiling points, as well as its refractive index, make it a good candidate for calibration purposes in instrumentation .
Future Directions
The future directions for “2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide” could involve further exploration of its pharmacological effects. Pyrazole derivatives have been found to have potent antileishmanial and antimalarial activities , suggesting potential applications in the treatment of these diseases.
properties
IUPAC Name |
2-chloro-N-(3,5-dimethylpyrazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5-3-6(2)11(9-5)10-7(12)4-8/h3H,4H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZCAKDNXUDDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1NC(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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